5-(4-Chloro-2-fluorophenyl)furan-2-carboxylic acid
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Overview
Description
5-(4-Chloro-2-fluorophenyl)furan-2-carboxylic acid is a chemical compound characterized by its aromatic furan ring and halogenated phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including:
Friedel-Crafts Acylation: This involves the acylation of furan-2-carboxylic acid with 4-chloro-2-fluorophenyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Suzuki-Miyaura Coupling: This method involves the cross-coupling of 4-chloro-2-fluorophenylboronic acid with furan-2-boronic acid using a palladium catalyst under mild reaction conditions.
Industrial Production Methods: In an industrial setting, the compound is typically produced using optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing by-products. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The furan ring can undergo oxidation to form various derivatives, such as furan-2,5-dicarboxylic acid.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or aldehydes.
Substitution: Halogen atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines and alcohols are used, often in the presence of a base like potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Furan-2,5-dicarboxylic acid
Reduction: Furan-2-ylmethanol or furan-2-ylmethyl alcohol
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the interaction of halogenated aromatic compounds with biological systems. Medicine: Industry: The compound is used in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 5-(4-Chloro-2-fluorophenyl)furan-2-carboxylic acid exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and molecular targets involved would vary based on the specific context of its use.
Comparison with Similar Compounds
5-(4-Chlorophenyl)furan-2-carboxylic acid: Lacks the fluorine atom.
5-(2-Fluorophenyl)furan-2-carboxylic acid: Position of the fluorine atom is different.
5-(4-Bromophenyl)furan-2-carboxylic acid: Bromine atom instead of chlorine.
Uniqueness: 5-(4-Chloro-2-fluorophenyl)furan-2-carboxylic acid is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which can influence its reactivity and biological activity compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
5-(4-chloro-2-fluorophenyl)furan-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClFO3/c12-6-1-2-7(8(13)5-6)9-3-4-10(16-9)11(14)15/h1-5H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDSUPMVULCGCNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)C2=CC=C(O2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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